molecular formula C10H12BrF3Si B12091662 Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- CAS No. 632324-50-6

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-

Cat. No.: B12091662
CAS No.: 632324-50-6
M. Wt: 297.19 g/mol
InChI Key: YCFYZGJLTRLUJL-UHFFFAOYSA-N
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Description

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is an organosilicon compound with the molecular formula C10H12BrF3Si. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- typically involves the reaction of 2-bromo-4-(trifluoromethyl)phenyl magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- involves the interaction of its functional groups with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a trimethylsilyl group. This combination of functional groups provides unique reactivity and stability, making it valuable in various chemical applications .

Properties

CAS No.

632324-50-6

Molecular Formula

C10H12BrF3Si

Molecular Weight

297.19 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H12BrF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3

InChI Key

YCFYZGJLTRLUJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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